5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(11)4-7(12)5-9(10)14-3/h4-5,13H,6H2,1-3H3 |
InChI Key |
WMTVSTMZWBLZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2OC)Br)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 5-Bromo-7-substituted Indoles and Indolines
The preparation of 5-bromo-7-substituted indoles typically involves:
- Starting from appropriately substituted anilines (e.g., 4-bromo-2-methoxyaniline or 4-bromo-2-methylaniline analogs).
- Sequential reactions including halogenation (iodination), Sonogashira coupling, and cyclization to form the indole or indoline core.
- Introduction of geminal dimethyl groups at position 3 often requires specific alkylation or ring-closure steps.
A representative synthetic route for closely related 5-bromo-7-methylindole involves three main steps:
| Step | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Iodination | 4-bromo-2-methylaniline reacted with iodine reagent (e.g., N-iodosuccinimide) | Mild solvent conditions; selective iodination at ortho position relative to amine |
| 2 | Sonogashira Coupling | Coupling of iodinated intermediate with trimethylsilylacetylene under Pd(0)/CuI catalysis | Catalyst molar ratio 0.2-0.4 equiv; room temperature; nitrogen atmosphere; triethylamine base |
| 3 | Cyclization (Ring Closure) | Base-promoted cyclization of alkyne intermediate to form indole ring | Base: potassium tert-butoxide or sodium hydride; solvent: NMP, DMF, DMAc, or THF; temperature 40-80 °C (commonly 60 °C) |
This method yields the 5-bromo-7-methylindole with high purity and good yields (typically 75-92%) and is scalable for larger production.
Adaptation for 7-Methoxy and 3,3-Dimethyl Substitution
- The 7-methoxy substituent can be introduced by using 4-bromo-2-methoxyaniline as the starting material instead of the methyl analog.
- The geminal dimethyl groups at position 3 (3,3-dimethyl) require additional synthetic steps, often involving alkylation or use of a suitable precursor bearing these groups.
- Ring closure conditions may need optimization to accommodate steric hindrance from the dimethyl groups.
Specific Reaction Conditions and Reagents
| Parameter | Preferred Range/Values | Comments |
|---|---|---|
| Iodination reagent | N-iodosuccinimide (NIS) or molecular iodine | Ensures selective iodination; mild conditions |
| Sonogashira catalyst | Pd(PPh3)2Cl2 (0.2-0.4 equiv), CuI (0.4-0.6 equiv) | Triethylamine as base; nitrogen atmosphere; room temperature |
| Coupling partner | Trimethylsilylacetylene or substituted acetylenes | Slowly added dropwise over 1-2 hours |
| Cyclization base | Potassium tert-butoxide, sodium hydride, or NaH | Strong base required for ring closure |
| Cyclization solvent | NMP, DMF, DMAc, THF | Polar aprotic solvents facilitate cyclization |
| Cyclization temperature | 40-80 °C (commonly 60 °C) | Moderate heating accelerates reaction |
| Reaction time | 1-3 hours | Depends on scale and substrate |
Purification and Yield
- Products are typically purified by silica gel column chromatography.
- Yields range from 75% to over 90% depending on scale and exact conditions.
- The method is amenable to scale-up with consistent yields and purity.
Research Findings and Comparative Analysis
Summary Table of Preparation Method for 5-Bromo-7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-bromo-2-methoxyaniline + NIS in suitable solvent | Selective iodination | ~90 | Mild conditions; regioselective iodination |
| 2 | Pd(PPh3)2Cl2, CuI, triethylamine, trimethylsilylacetylene, N2 atmosphere, RT | Sonogashira coupling to introduce alkyne | 85-92 | Slow addition; inert atmosphere required |
| 3 | Potassium tert-butoxide or NaH, NMP or DMF, 60 °C | Base-promoted cyclization to indoline | 75-90 | Polar aprotic solvent; moderate heating |
| Purification | Silica gel column chromatography | Product isolation | - | High purity product obtained |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at position 5 serves as an electrophilic site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing methoxy group at position 7.
Mechanistic Notes :
-
Palladium-mediated cross-coupling (e.g., Suzuki) proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with a boronic acid, and reductive elimination .
-
Amine substitution requires base-assisted deprotonation of the nucleophile.
Oxidation Reactions
The 2,3-dihydroindole core can undergo oxidation to form aromatic indole derivatives.
Structural Impact :
-
Aromatization increases conjugation, shifting UV-Vis absorption maxima .
-
Diketone formation introduces electrophilic sites for further functionalization .
Functionalization of the Methoxy Group
The methoxy group at position 7 can undergo demethylation or act as a directing group.
Regioselectivity :
-
Methoxy groups direct electrophilic substitution to the para position, but steric hindrance from dimethyl groups alters reactivity.
Reduction of the Dihydroindole Core
The saturated C2–C3 bond can undergo hydrogenation or hydride reduction.
Steric Effects :
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens under specific conditions.
Limitations :
-
Chlorination is less efficient due to the deactivating methoxy group.
Photochemical Reactions
UV light induces unique reactivity in the presence of sensitizers.
| Reagents/Conditions | Product | Yield | Key Observations | Sources |
|---|---|---|---|---|
| UV light (254 nm), acetone, O<sub>2</sub> | 5-Bromo-7-methoxy-3,3-dimethyl-1H-indole-2,3-epoxide | 30% | Epoxidation of the C2–C3 double bond. |
Side Reactions :
Key Structural and Mechanistic Insights
-
Electronic Effects :
-
Steric Hindrance :
-
Thermodynamic Stability :
Scientific Research Applications
Anticancer Activity
Research has demonstrated that indole derivatives, including 5-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole, exhibit potent anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with bromine and methoxy groups have been associated with enhanced activity against glioblastoma cells and other cancer types due to their ability to interact with key cellular pathways involved in tumor growth .
Antioxidant Properties
The compound has shown promising antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. The presence of methoxy and bromo substituents enhances the compound's ability to scavenge free radicals, which is essential for preventing cellular damage . This property is particularly relevant in neuroprotective applications where oxidative stress plays a significant role in neurodegenerative diseases.
Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal that it exhibits significant antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . This makes it a candidate for developing new antibiotics.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been suggested that derivatives of 2,3-dihydroindoles can protect neuronal cells from oxidative damage and promote survival under stress conditions . This application is particularly relevant for conditions like Alzheimer's disease and other forms of dementia.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Key synthetic methods include N-alkylation and cyclization techniques that facilitate the introduction of bromine and methoxy groups .
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Alkyl halide | Base (e.g., KOH) |
| 2 | Cyclization | Indole derivative + Brominating agent | Heat |
| 3 | Methoxylation | Methanol + Acid catalyst | Reflux |
Clinical Investigations
A notable study explored the effects of indole derivatives on breast cancer cell lines, demonstrating that certain substitutions at the indole nitrogen significantly enhance anticancer activity . The findings suggest a potential pathway for developing more effective therapeutic agents based on structural modifications.
Preclinical Models
In preclinical models, compounds similar to this compound have shown efficacy in reducing tumor sizes and improving survival rates in animal models of cancer . These studies underscore the compound's potential for further development into clinical therapies.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features:
Substituent Impact Analysis:
- 7-Methoxy Group: Compared to non-methoxy analogs (e.g., ), the 7-OCH₃ group in the target compound improves solubility in polar solvents and may modulate electronic properties for downstream reactions.
- 3,3-Dimethyl vs. Trimethyl: The absence of a 2-methyl group (vs.
- Bromo Position : The 5-bromo substitution is conserved across analogs, suggesting its critical role in cross-coupling reactions (e.g., Suzuki-Miyaura in ).
Physical and Chemical Properties
Biological Activity
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₈BrN₁O
- Molecular Weight : 228.07 g/mol
- CAS Number : 19804063
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various indole derivatives, including this compound. This compound has shown promising activity against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 9.375 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 9.375 |
The compound exhibited a particularly low MIC against Pseudomonas aeruginosa , indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. For instance:
- Candida albicans : In vitro studies have reported effective inhibition at concentrations comparable to established antifungal agents.
The antifungal efficacy suggests that this compound could be a candidate for developing new antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:
Cytotoxicity Studies
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 (liver cancer) | 41.6 |
| L-02 (normal liver) | 53.5 |
The compound exhibited moderate cytotoxicity against HepG2 cells while showing less toxicity towards normal liver cells (L-02), suggesting a degree of selectivity that is desirable in anticancer drugs .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of DHFR : Similar to methotrexate, it shows potential as a dihydrofolate reductase inhibitor.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of indoles and evaluated their biological activities, confirming the promising profile of 5-bromo derivatives against both bacterial and fungal strains .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the indole scaffold significantly affect biological activity, providing insights for further drug development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing brominated indole derivatives like 5-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole?
- Methodology : Bromination via electrophilic substitution (e.g., using N-bromosuccinimide in dichloromethane) is a common strategy for introducing bromine at the 5-position of indole scaffolds . Subsequent methoxylation at the 7-position can be achieved using methylating agents under controlled conditions. For dihydroindole systems, hydrogenation or reductive alkylation steps are typically employed. Purification often involves flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) .
Q. How is structural confirmation performed for brominated indole derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- 1H NMR : Signals for methoxy groups appear at δ ~3.72 ppm (singlet, 3H) .
- 13C NMR : Methoxy carbons resonate at δ ~55.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 397.0653 for a related compound) .
- TLC (Rf values) and melting points are supplementary characterization tools .
Q. What solvents and catalysts are optimal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in indole functionalization?
- Methodology : PEG-400:DMF (2:1) mixtures are effective solvents for CuAAC reactions due to their ability to stabilize copper(I) iodide (CuI) catalysts . Catalyst loading (1–2 equivalents) and reaction time (~12–24 hours) significantly impact yields. Post-reaction workup typically involves aqueous extraction and solvent evaporation under reduced pressure .
Advanced Research Questions
Q. How can researchers address yield discrepancies in CuAAC reactions for indole derivatives?
- Analysis : and report 46% and 50% yields, respectively, for similar reactions. Variations arise from:
- Catalyst activity : Excess CuI (2 equivalents vs. 1.3 equivalents) may lead to side reactions .
- Solvent polarity : PEG-400’s viscosity affects reaction kinetics and intermediate stabilization.
- Purification losses : Residual DMF in crude products reduces effective yields; vacuum heating (90°C) improves purity .
Q. What strategies resolve contradictions in NMR data for substituted indoles?
- Approach :
- Solvent effects : Compare CDCl3 vs. DMSO-d6 spectra to identify tautomeric shifts or hydrogen bonding .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing methoxy vs. methylene protons) .
- Cross-referencing : Validate against literature (e.g., δ 4.51 ppm for triazole-linked ethyl groups vs. δ 4.62 ppm in fluorophenyl analogs ).
Q. How can green chemistry principles be applied to indole synthesis?
- Methodology :
- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recovery : Recycle CuI via aqueous extraction or immobilization on silica supports .
- Waste minimization : Use continuous flow reactors to reduce solvent volumes and improve atom economy .
Q. What structural modifications enhance the biological activity of brominated indoles?
- Design strategies :
- Polar substituents : Diethylamino or hydroxypropyl groups improve aqueous solubility and membrane permeability .
- Halogen positioning : Bromine at the 5-position increases steric bulk, potentially enhancing receptor binding .
- Hybrid scaffolds : Triazole-linked indoles (e.g., 1,2,3-triazole-ethyl derivatives) show antioxidant activity in ischemia models .
Data Contradiction Analysis
Q. Why do fluorophenyl-substituted indoles exhibit lower yields (25%) compared to methoxyphenyl analogs (46–50%)?
- Hypothesis :
- Electronic effects : Electron-withdrawing fluorine groups reduce alkyne reactivity in CuAAC, slowing triazole formation .
- Steric hindrance : Bulky fluorophenyl groups impede copper coordination, requiring extended reaction times.
- Purification challenges : Fluorinated byproducts may co-elute with target compounds, reducing isolated yields .
Methodological Recommendations
- Synthetic optimization : Screen CuI loading (0.5–2.0 equivalents) and solvent ratios (PEG-400:DMF 1:1 to 3:1) .
- Biological assays : Use in vitro radical scavenging assays (e.g., DPPH) to evaluate antioxidant potential .
- Computational modeling : Perform DFT calculations to predict bromine’s electronic effects on indole reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
